molecular formula C29H31N5O3S B12137835 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B12137835
M. Wt: 529.7 g/mol
InChI Key: VIDACBZRFJQQPE-BWAHOGKJSA-N
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Description

This compound features a pyrazole-thiazole hybrid scaffold with a 3-butoxyphenyl substituent and a piperidine-4-carboxamide moiety. The Z-configuration at the 5-position of the thiazolidinone ring is critical for its structural and electronic properties. Its synthesis likely involves condensation of functionalized pyrazole and thiazole precursors, followed by carboxamide coupling—a strategy common in heterocyclic chemistry .

Properties

Molecular Formula

C29H31N5O3S

Molecular Weight

529.7 g/mol

IUPAC Name

1-[(5Z)-5-[[3-(3-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C29H31N5O3S/c1-2-3-16-37-24-11-7-8-21(17-24)26-22(19-34(32-26)23-9-5-4-6-10-23)18-25-28(36)31-29(38-25)33-14-12-20(13-15-33)27(30)35/h4-11,17-20H,2-3,12-16H2,1H3,(H2,30,35)/b25-18-

InChI Key

VIDACBZRFJQQPE-BWAHOGKJSA-N

Isomeric SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the thiazole ring via condensation reactions.
  • Coupling of the piperidine ring with the carboxamide group.
  • Final assembly of the compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could be studied to understand its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be tested for activity against various diseases or conditions, such as cancer, inflammation, or infections.

Industry

In industry, the compound could be used in the development of new materials or as a component in chemical processes. Its unique properties might make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to changes in cellular signaling pathways.

    Modulation of gene expression: The compound could influence the expression of specific genes, affecting cellular functions and processes.

    Interaction with cellular membranes: The compound might interact with cellular membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Bioactivity Comparison
Parameter Target Compound Imidazo[2,1-b]thiazole-5-carboxamide N-Methylfulleropyrrolidine
Molecular Weight (g/mol) ~550 (estimated) 350–450 ~800
clogP ~4.5 (predicted) 2.1–6.6 3.8
Bioactivity Hypothetical kinase IC50 MIC: 0.4–100 μM (anti-TB) Electron acceptor
Electron-Accepting Ability Moderate (thiazole core) N/A Higher than target
Table 2: Key Spectroscopic Markers
Functional Group Expected ¹³C-NMR Shift (ppm) Reference Compound ()
Thiazolidinone C=O 168–172 165–175 (pyrazole-thiazole cores)
Piperidine C=O 170–175 170–178 (carboxamides)
Aromatic C (butoxyphenyl) 115–130 110–135 (substituted phenyls)

Biological Activity

The compound 1-[(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole Ring : Central to its biological activity.
  • Thiazole Moiety : Implicated in various biological interactions.
  • Piperidine Group : Enhances solubility and bioavailability.

The molecular formula is C25H25N3O5SC_{25}H_{25}N_{3}O_{5}S with a monoisotopic mass of approximately 543.09564 Da.

Antitumor Activity

Research indicates that pyrazole derivatives often exhibit significant antitumor properties. For instance:

  • Mechanism : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Efficacy : In vitro studies have demonstrated that similar pyrazole derivatives can reduce tumor cell viability significantly, with IC50 values often in the low micromolar range .

Anti-inflammatory Effects

The compound's anti-inflammatory activity is likely attributed to its ability to inhibit cyclooxygenase (COX) enzymes:

  • Inhibition Studies : Compounds with similar structures have shown promising results in reducing inflammation in animal models through COX inhibition .
  • Case Study : A related pyrazole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats, suggesting potential for treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well documented:

  • Broad Spectrum : Compounds similar to the target molecule have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings

Biological ActivityMechanismReferences
AntitumorKinase inhibition
Anti-inflammatoryCOX inhibition
AntimicrobialCell wall disruption

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated the effects of a structurally similar pyrazole on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 0.08 µM, indicating potent antiproliferative activity comparable to known chemotherapeutics .
  • Anti-inflammatory Evaluation :
    • In a controlled experiment involving carrageenan-induced inflammation in rats, a related pyrazole derivative was administered at varying doses (100 μg to 1000 μg), leading to a dose-dependent reduction in inflammation markers .
  • Antimicrobial Testing :
    • A series of tests against common pathogens revealed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .

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